molecular formula C20H18N4O2S B2664307 3-ethyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 946352-38-1

3-ethyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2664307
CAS No.: 946352-38-1
M. Wt: 378.45
InChI Key: ZBAOOQMGDHSAQN-UHFFFAOYSA-N
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Description

3-Ethyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic hybrid compound designed for research in targeted cancer therapy. It integrates a quinazolin-4-one scaffold, a privileged structure in oncology, with a 1,2,4-oxadiazole heterocycle, known for its bioisosteric properties and diverse pharmacological potential . This molecular architecture is investigated for its potential as a multi-targeted agent, with research indicating that similar hybrids can act as dual inhibitors of key signaling pathways. Specifically, related compounds have demonstrated significant antiproliferative activity by concurrently inhibiting the epidermal growth factor receptor (EGFR) and the BRAFV600E mutant kinase . The inhibition of these targets is a established strategy to disrupt tumor proliferation and overcome drug resistance. The 1,2,4-oxadiazole moiety in such compounds serves as a stable metabolic surrogate for ester and amide functionalities, potentially enhancing the molecule's stability . This compound is intended for scientific investigations into the efficacy and mechanisms of novel multi-kinase inhibitors. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-ethyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-3-24-19(25)15-6-4-5-7-16(15)21-20(24)27-12-17-22-18(23-26-17)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAOOQMGDHSAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxadiazole derivative with the quinazolinone core in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the oxadiazole or quinazolinone rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of quinazolinone derivatives, including those containing oxadiazole substituents. Research indicates that compounds with similar structures exhibit significant activity against a range of pathogens:

  • Bacterial Activity : The antimicrobial efficacy against both Gram-positive and Gram-negative bacteria has been documented. For instance, derivatives of quinazolinones have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : Compounds derived from quinazolinones also demonstrate antifungal properties, being effective against fungi such as Candida albicans and Aspergillus niger .

Anticancer Properties

Quinazolinone derivatives have been extensively studied for their anticancer activities. The presence of the oxadiazole group can enhance the cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells or inhibit cell proliferation. Studies have reported that certain derivatives can selectively target cancer cells while sparing normal cells .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. Quinazolinones are known to exhibit anti-inflammatory properties, which can be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel diseases:

  • Research Findings : A series of quinazolinone derivatives were found to significantly reduce inflammation in animal models, with some compounds achieving over 30% inhibition of edema .

Analgesic and Antipyretic Activities

In addition to antimicrobial and anticancer effects, compounds within this structural class have shown promise as analgesics and antipyretics. Their mechanisms may involve modulation of pain pathways and reduction of fever through inhibition of inflammatory mediators.

Summary Table of Biological Activities

Activity Type Description References
AntimicrobialEffective against Gram-positive/negative bacteria and fungi
AnticancerInduces apoptosis; inhibits proliferation in cancer cell lines
Anti-inflammatoryReduces inflammation; effective in animal models
AnalgesicModulates pain pathways
AntipyreticReduces fever by inhibiting inflammatory mediators

Case Studies

  • Synthesis and Evaluation : A study synthesized various quinazolinone derivatives incorporating oxadiazole groups and evaluated their antimicrobial activity using broth microdilution methods. Several compounds exhibited promising results against multiple bacterial strains .
  • Anticancer Screening : Another research effort focused on the cytotoxic effects of quinazolinone derivatives on human cancer cell lines, revealing that specific modifications to the oxadiazole moiety enhanced potency significantly .
  • Anti-inflammatory Studies : Research involving animal models demonstrated that certain quinazolinone derivatives could effectively reduce inflammation markers, suggesting their potential for therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-ethyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Name Core Structure Key Substituents Biological Activity Reference
Target compound Quinazolin-4(3H)-one 3-ethyl, 2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methylthio) Not explicitly reported (structural focus)
2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,5-dihydro-1H-imidazol-3-ium chloride Imidazolium 3-(4-chlorophenyl)-1,2,4-oxadiazole, methylthio linker SARS-CoV 3CLpro inhibitor (IC50: 3 mM)
3-amantadinyl-2-[(4-amino-3-aryl-5-ylthio)-1,2,4-triazolo]methyl-quinazolin-4(3H)-one Quinazolin-4(3H)-one 3-amantadinyl, 2-(triazolylmethylthio) Antimicrobial, anti-inflammatory, analgesic
3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one Quinazolin-4(3H)-one 3-(triazolylmethyl), 4-phenyl, 4-(trifluoromethyl)benzylthio Pesticidal (EC50: 22.1–47.6 μg/mL)

Key Observations :

  • Oxadiazole vs. Triazole: The target compound’s 1,2,4-oxadiazole group differs from triazole derivatives (e.g., ) in electronic properties.
  • Substituent Effects : The p-tolyl group in the target compound may improve membrane permeability compared to electron-withdrawing groups (e.g., 4-chlorophenyl in or trifluoromethyl in ).

Theoretical and Experimental Characterization

  • DFT Analysis : Computational studies on analogous triazole-thiones (e.g., ) using B3LYP/6-311G(d,p) methods confirm stable geometries and HOMO-LUMO energy gaps. Similar approaches could predict the target compound’s reactivity and tautomeric behavior.
  • Spectroscopic Validation : IR and NMR data for related compounds (e.g., ) support the reliability of synthetic protocols. For the target compound, 13C NMR shifts of the oxadiazole and thioether groups would be critical for structural confirmation.

Biological Activity

The compound 3-ethyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel heterocyclic compound that combines features of quinazolinones and oxadiazoles, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in anticancer and antimicrobial domains.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Quinazolinone Core : Known for its broad pharmacological activities including anticancer and antimicrobial effects.
  • Oxadiazole Moiety : Contributes to the compound's biological activity and enhances its interaction with biological targets.

The chemical structure can be represented as:

C17H18N4O2S\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

Anticancer Activity

Research has demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In a study evaluating the cytotoxic effects of quinazolinone derivatives, compounds similar to the target compound showed IC50 values ranging from 10 μM to 12 μM against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines .

Table 1: Cytotoxic Activity of Quinazolinone Derivatives

CompoundCell LineIC50 (μM)
A3PC310
A5MCF-710
A6HT-2912

This indicates that modifications in the quinazolinone structure can enhance anticancer properties.

Antimicrobial Activity

The oxadiazole component has been linked to antimicrobial properties. Recent studies have shown that derivatives containing oxadiazole exhibit potent antibacterial and antifungal activities. For example:

  • A derivative similar to the target compound demonstrated a minimum inhibitory concentration (MIC) of 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against Candida albicans and other fungi .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundPathogenMIC (μg/mL)
B1Staphylococcus aureus1.95
B2Candida albicans3.90
B3Aspergillus niger4.00

The biological activity of the compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Quinazolinones can interfere with cellular signaling pathways that regulate cell growth and division.
  • DNA Interaction : Some derivatives have shown the ability to bind to DNA, leading to apoptosis in cancer cells.
  • Antimicrobial Mechanisms : The oxadiazole moiety may disrupt bacterial cell wall synthesis or inhibit essential enzymes.

Case Study 1: Anticancer Efficacy

In a recent study, a series of quinazolinone derivatives were synthesized and tested for their anticancer potential. The most active compounds exhibited significant growth inhibition in multiple cancer cell lines, indicating that structural modifications could lead to enhanced efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of substituted quinazolinones. The study highlighted that specific structural features, such as the presence of thiol groups, significantly improved antibacterial activity against resistant strains of bacteria .

Q & A

Q. What are the optimal synthetic routes for 3-ethyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core. A common approach is the alkylation of 4(3H)-quinazolinone derivatives with appropriate thioether-containing intermediates. For example:

  • Step 1: React 2-bromomethylquinazolin-4(3H)-one with 3-(p-tolyl)-1,2,4-oxadiazole-5-methanethiol under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
  • Step 2: Introduce the ethyl group via nucleophilic substitution or alkylation.
    Optimization Tips:
  • Use reflux conditions in ethanol with hydrazine hydrate to improve cyclization efficiency (85% yield reported for analogous compounds) .
  • Employ heterogenous catalysts (e.g., Bleaching Earth Clay) in PEG-400 to enhance reaction rates and reduce byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.0 ppm for CH₂), the p-tolyl aromatic protons (δ ~7.2–7.4 ppm), and the quinazolinone carbonyl (δ ~160–165 ppm in ¹³C) .
  • IR: Look for characteristic peaks: C=O stretch (~1680 cm⁻¹), C-N (~1250 cm⁻¹), and S-C (~650 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of the oxadiazole moiety) .

Q. What computational methods are suitable for predicting the electronic properties and stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. This helps predict reactivity and interaction with biological targets .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO) to assess stability under experimental conditions .

Q. How can researchers evaluate the antimicrobial or antiviral activity of this compound?

Methodological Answer:

  • In Vitro Assays: Test against bacterial strains (e.g., Xanthomonas oryzae) or viral models (e.g., Tobacco Mosaic Virus) using EC₅₀ values. For example:
    • Prepare serial dilutions (1–100 µg/mL) and measure inhibition zones or viral replication rates .
  • Control Comparisons: Benchmark against commercial agents like bismerthiazol (EC₅₀ = 47.6 µg/mL for similar derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the unexpected formation of triazoloquinazolinones during synthesis?

Methodological Answer:

  • Reaction Pathway Analysis: Hydrazine intermediates (e.g., 2-hydrazinoquinazolinones) may undergo cyclization with acetylacetone, favoring triazoloquinazolinone formation over pyrazole derivatives due to kinetic control .
  • Mitigation Strategy: Adjust reaction pH and temperature to suppress competing pathways. For example, acidic conditions favor amide formation over cyclization .

Q. How can contradictions in biological activity data (e.g., EC₅₀ variability) be resolved?

Methodological Answer:

  • Source Analysis: Compare assay conditions (e.g., solvent polarity, cell line variability). For instance, DMSO solubility (>20 mg/mL) may affect bioavailability .
  • Structural Modifications: Introduce electron-withdrawing groups (e.g., CF₃) to enhance binding affinity, as seen in derivatives with EC₅₀ values <50 µg/mL .

Q. What strategies improve the stability of this compound under physiological conditions?

Methodological Answer:

  • Formulation Studies: Encapsulate in liposomes or PEGylated nanoparticles to reduce hydrolysis of the thioether linkage .
  • pH Optimization: Store at 2–8°C in lyophilized form to prevent degradation .

Q. How can computational and experimental data be integrated to refine molecular docking studies?

Methodological Answer:

  • Docking Validation: Use AutoDock Vina with DFT-optimized geometries to predict binding to targets like β-catenin. Compare results with experimental IC₅₀ values (e.g., JW-74 analog: IC₅₀ = 132 µg/mL) .
  • MD Refinement: Simulate ligand-receptor dynamics over 100 ns to identify key residues (e.g., His26 in PI3K) for mutagenesis validation .

Q. What are the limitations of current DFT functionals in modeling this compound’s excited-state behavior?

Methodological Answer:

  • Functional Selection: B3LYP underestimates charge-transfer excitations. Use CAM-B3LYP or ωB97XD for better accuracy in UV-Vis predictions .
  • Basis Set Choice: Augment with diffuse functions (e.g., 6-31+G(d)) to model π→π* transitions in the oxadiazole ring .

Q. How do steric and electronic effects influence the regioselectivity of substitutions on the quinazolinone core?

Methodological Answer:

  • Steric Maps: Generate using molecular volume calculations (e.g., via GaussView) to identify hindered positions (e.g., C2 vs. C6) .
  • Electronic Profiling: NBO analysis reveals higher electrophilicity at C2 due to conjugation with the carbonyl group, favoring thioether formation .

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